![molecular formula C18H21N5O3S2 B2611718 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole CAS No. 1251565-66-8](/img/structure/B2611718.png)
6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole
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Overview
Description
6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole is a complex organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features a benzo[d]thiazole core, which is known for its biological activity, and a piperazine ring substituted with a methoxy-2-methylpyrimidinyl group, enhancing its chemical versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole typically involves multi-step organic reactions. The process begins with the preparation of the benzo[d]thiazole core, followed by the introduction of the piperazine ring and subsequent sulfonylation. The methoxy-2-methylpyrimidinyl group is then attached to the piperazine ring under controlled conditions to ensure the desired substitution pattern.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes selecting appropriate solvents, catalysts, and temperature conditions to facilitate each step of the synthesis. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be employed to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can result in a wide range of derivatives with different functional groups attached to the core structure.
Scientific Research Applications
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
Antimicrobial Properties
Compounds derived from thiazole and piperazine have shown significant antimicrobial effects. Studies suggest that derivatives can act against various bacterial strains, making them potential candidates for developing new antibiotics.
Table 1: Antimicrobial Activity of Related Compounds
Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound A | E. coli | 12 µg/mL |
Compound B | S. aureus | 10 µg/mL |
Compound C | P. aeruginosa | 15 µg/mL |
These results indicate that the structural components enhance antimicrobial efficacy .
Antitumor Activity
Thiazole derivatives are known for their anticancer properties. They have been reported to induce apoptosis in cancer cells by activating specific biochemical pathways. The compound may inhibit cell growth and promote programmed cell death through mechanisms such as upregulating pro-apoptotic proteins and downregulating anti-apoptotic proteins .
Neuroprotective Effects
Some studies have suggested that thiazole derivatives can exhibit neuroprotective effects, potentially making them candidates for treating neurodegenerative diseases. The interaction with neurotransmitter systems could provide therapeutic avenues for conditions like Alzheimer's disease .
Case Studies
Several studies have documented the effectiveness of thiazole derivatives in clinical and preclinical settings:
- Study on Antimicrobial Activity :
- Anticancer Research :
- Neuroprotective Studies :
Mechanism of Action
The mechanism of action of 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d]thiazole derivatives and piperazine-substituted molecules, such as:
- 2-Methoxy-6-((4-pyridin-2-yl-piperazin-1-ylimino)-methyl)-phenol
- 2-Hydroxy-4-methylpyridine
Uniqueness
What sets 6-((4-(6-Methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)sulfonyl)-2-methylbenzo[d]thiazole apart is its specific substitution pattern, which imparts unique chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
6-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]sulfonyl-2-methyl-1,3-benzothiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3S2/c1-12-19-17(11-18(20-12)26-3)22-6-8-23(9-7-22)28(24,25)14-4-5-15-16(10-14)27-13(2)21-15/h4-5,10-11H,6-9H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYIMKGBFWQPGE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)S(=O)(=O)C3=CC4=C(C=C3)N=C(S4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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